molecular formula C16H19NO5 B13571899 3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13571899
M. Wt: 305.32 g/mol
InChI Key: RPVYRFFAZGWBCE-UHFFFAOYSA-N
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Description

3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound that belongs to the class of bicyclo[3.1.1]heptane derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the photocatalytic Minisci reaction, which introduces various functional groups at the bridgehead position of the bicyclo[3.1.1]heptane core . This reaction uses mild conditions and readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers .

Scientific Research Applications

3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

5-methoxy-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C16H19NO5/c1-21-16-8-15(9-16,13(18)19)10-17(11-16)14(20)22-7-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,18,19)

InChI Key

RPVYRFFAZGWBCE-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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